

A Technical Guide to the Spectroscopic Data of delta-Cadinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *delta-Cadinol*

Cat. No.: *B1229147*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **delta-Cadinol**, a naturally occurring sesquiterpenoid alcohol. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for acquiring similar data are also provided.

Introduction to delta-Cadinol

delta-Cadinol (C₁₅H₂₆O, Molar Mass: 222.37 g/mol) is a bicyclic sesquiterpenoid alcohol found in a variety of plants.^{[1][2]} It is also known by other names, including Torreyol.^[1] The structural elucidation and characterization of **delta-Cadinol** are crucial for its potential applications in various scientific fields, including drug discovery and natural product chemistry. Spectroscopic techniques are fundamental to this characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for **delta-Cadinol**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **delta-Cadinol** provides information on the number and chemical environment of the carbon atoms in the molecule. The data presented here was obtained in a CDCl₃ solvent.

Carbon Atom	Chemical Shift (δ) in ppm
1	45.8
2	20.1
3	41.8
4	134.8
5	121.0
6	40.5
7	44.1
8	26.7
9	26.1
10	72.8
11	26.9
12	21.6
13	15.5
14	21.0
15	21.2

Data sourced from SpectraBase, citing G.M.KOENIG,A.D.WRIGHT, MAGN.RES.CHEM.,33,178(1995).[3]

¹H NMR Spectroscopic Data

While a complete, explicitly assigned ^1H NMR dataset with coupling constants was not found in the immediate search results, typical chemical shift regions for protons in similar sesquiterpenoid structures can be inferred. Protons attached to carbons bearing hydroxyl groups, olefinic protons, and methyl group protons will have characteristic chemical shifts. For detailed analysis, 2D NMR experiments such as COSY and HSQC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, **delta-Cadinol** exhibits characteristic absorption bands.

Wavenumber (cm^{-1})	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~2960-2850	C-H stretch (alkane)
~1650 (weak)	C=C stretch (alkene)
~1460 & ~1375	C-H bend (alkane)
~1150	C-O stretch (alcohol)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **delta-Cadinol**, Electron Ionization (EI) is a common method.

Key Mass Spectral Peaks (m/z) and Their Interpretation

m/z	Relative Intensity	Proposed Fragment Ion
222	Low	[M] ⁺ (Molecular Ion)
207	Moderate	[M - CH ₃] ⁺
204	Moderate	[M - H ₂ O] ⁺
189	Moderate	[M - H ₂ O - CH ₃] ⁺
161	High	[M - H ₂ O - C ₃ H ₇] ⁺
105	High	Further fragmentation
43	High	[C ₃ H ₇] ⁺ (Isopropyl)

Note: The molecular ion peak at m/z 222 may be of low intensity or absent due to the facile loss of water from the tertiary alcohol.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 5-10 mg of purified **delta-Cadinol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single pulse (zg30)

- Number of Scans: 16-64
- Spectral Width: ~12 ppm
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: ~220 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard instrument-provided pulse programs and parameters, optimizing as needed for the specific sample.

Infrared (IR) Spectroscopy Protocol (Solid Sample)

Sample Preparation (Thin Film Method):

- Dissolve a small amount (1-2 mg) of solid **delta-Cadinol** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[\[4\]](#)
- Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[4\]](#)
- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[\[4\]](#)

Data Acquisition (FTIR Spectrometer):

- Record a background spectrum of the clean, empty sample compartment.
- Mount the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of approximately 4000 to 400 cm^{-1} .
- The final spectrum is typically an average of 16 to 32 scans.

Mass Spectrometry (MS) Protocol (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **delta-Cadinol** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

Gas Chromatography (GC) - Mass Spectrometry (MS) Parameters:

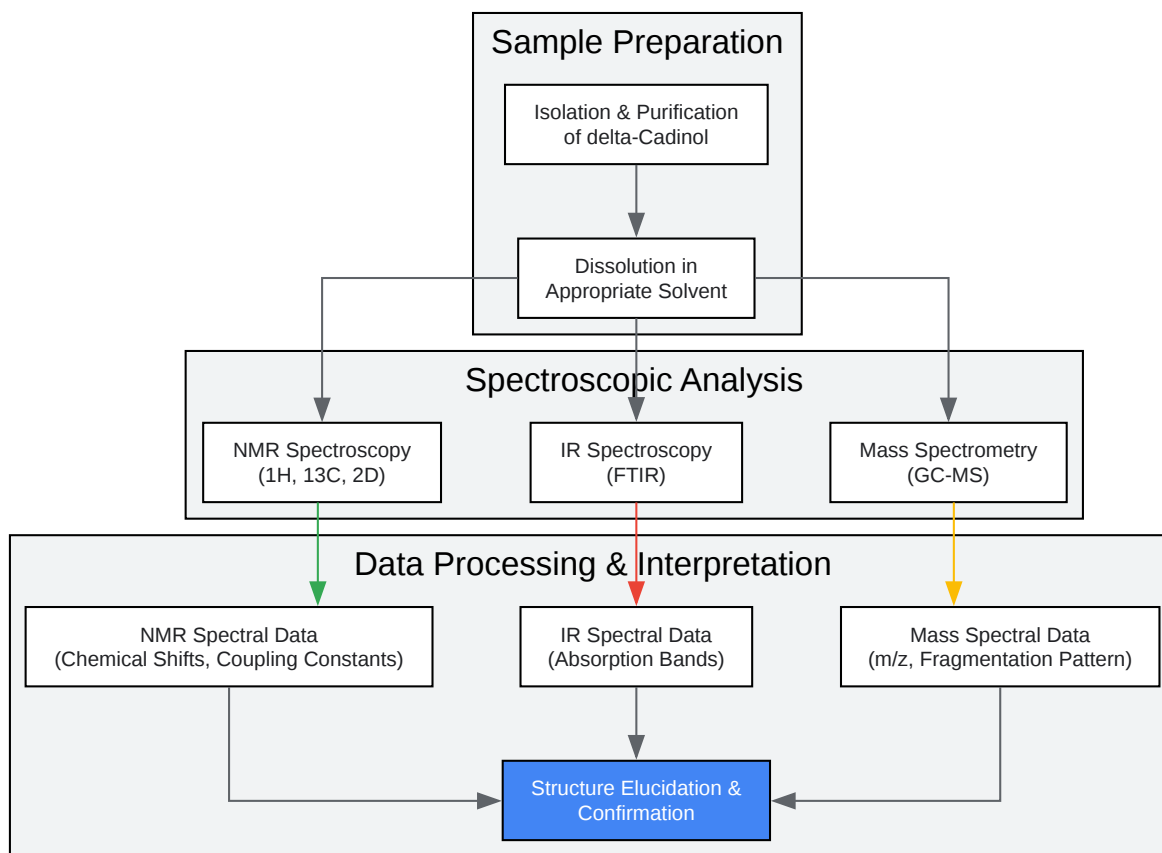
- GC System:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μL
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- MS System (Electron Ionization - EI):
 - Ion Source Temperature: 230 °C

- Electron Energy: 70 eV
- Mass Range: Scan from m/z 40 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **delta-Cadinol**.

Workflow for Spectroscopic Analysis of delta-Cadinol



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. δ -Cadinol - Wikipedia [en.wikipedia.org]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. delta-Cadinol | C₁₅H₂₆O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of delta-Cadinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229147#spectroscopic-data-of-delta-cadinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com